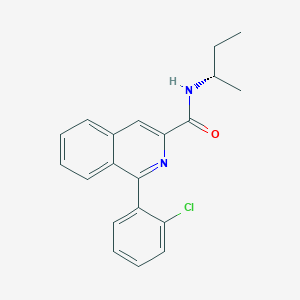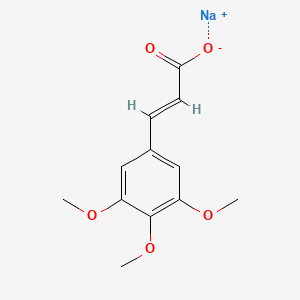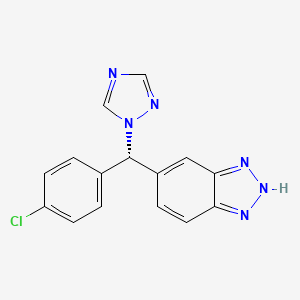![molecular formula C8H14N2O6 B1147713 N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 132152-76-2](/img/structure/B1147713.png)
N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical entity . It has a molecular mass of 207.1815 dalton and a chemical formula of C₇H₁₃NO₆ . The canonical SMILES representation of this compound is O=CNC1C(O)OC(CO)C(O)C1O .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10)/t3-,4-,5-,6-,7-/m1/s1 . This representation provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has several physical and chemical properties. It has a high number of hydrogen bond acceptors (14) and donors (7) . It also has 6 freely rotating bonds . The compound’s ACD/LogP value is -3.77, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are -3.40 , suggesting the compound’s distribution in the body could be influenced by pH.Applications De Recherche Scientifique
Inhibition of Human OGA and HexB Enzymes
The compound has been synthesized and evaluated as an inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer . The most efficient inhibitor of hOGA was found to be 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone .
Development of Membrane Sugar and Nucleotide Sugar Analogs
The compound has potential applications in the development of membrane sugar and nucleotide sugar analogs . These analogs can be used as potential inhibitors or modifiers of cellular glycoconjugates .
Treatment of Abnormal Low-Level O-GlcNAc Diseases
The compound has been identified as a promising therapeutic target for diseases associated with abnormal low levels of O-GlcNAc, such as Alzheimer’s disease .
Synthesis of Sulfonylhydrazones
The compound can be used in the synthesis of a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones . The synthetic sequence involved condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by MnO2 oxidation to the corresponding glucono-1,5-lactone sulfonylhydrazones .
Computational Studies
The compound has been used in computational studies to assess the binding mode of these inhibitors to hOGA . These studies suggested the binding preference of the glucono-1,5-lactone sulfonylhydrazones in an s-cis conformation for all test compounds .
Enzyme Kinetic Methods
The compound has been evaluated by enzyme kinetic methods against hOGA and hHexB . This revealed potent nanomolar competitive inhibition of both enzymes, with no significant selectivity towards either .
Orientations Futures
The compound could potentially be used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . These applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Mécanisme D'action
Target of Action
The primary targets of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and human lysosomal hexosaminidases (hHexA and hHexB, GH20) . These enzymes play crucial roles in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Mode of Action
The compound interacts with its targets through a substrate-assisted catalytic mechanism, where the 2-acetamido group of the substrate forms an oxazoline intermediate . This interaction results in the inhibition of both hOGA and hHexB enzymes .
Biochemical Pathways
The inhibition of hOGA and hHexB enzymes affects the biochemical pathways related to the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids . This can have downstream effects on several diseases, including neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Propriétés
IUPAC Name |
N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBKCLCEXIDHDR-OANDGCGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide | |
Q & A
Q1: What is the main objective of synthesizing N-phenylcarbamate derivatives of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone?
A1: The synthesis of N-phenylcarbamate derivatives, specifically compound 7 derived from 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (3) and compound 14 from chitobionhydroximo-1,5-lactone (10), aims to develop potential inhibitors of β-N-acetylglucosaminidases []. These enzymes play a crucial role in various biological processes, and inhibiting their activity could have therapeutic applications.
Q2: Can you describe the synthetic route used to obtain 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (3)?
A2: The synthesis of 3 involves a key oxidation step of a precursor oxime compound (1). Following oxidation, a deprotection step using sodium hydroxide and ammonia (Na/NH3) is carried out to yield the desired 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone []. This unambiguous synthetic route ensures the specific structure and stereochemistry of the target compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)



![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)